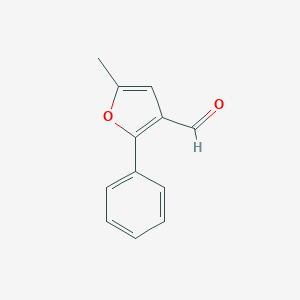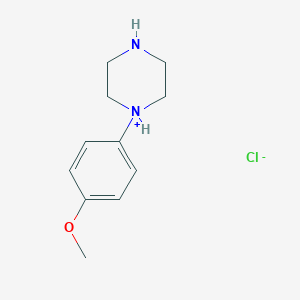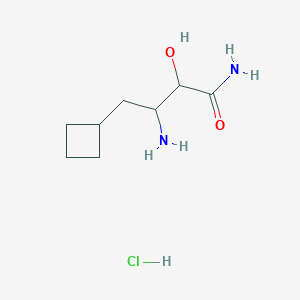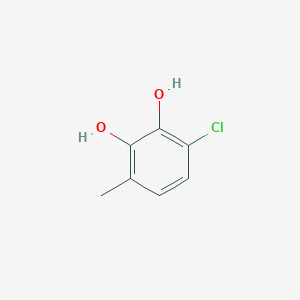
3-Chloro-6-methylbenzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-methylbenzene-1,2-diol (3-CMBD) is an organic compound that belongs to the class of benzene derivatives. It is a colorless liquid, with a boiling point of 204.2 °C and a melting point of -62 °C. It is insoluble in water and has a low vapor pressure. 3-CMBD is used in the synthesis of various organic compounds and as an intermediate in the manufacture of dyes and pharmaceuticals. It is also used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a raw material in the production of polymers.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway of 3-Chloro-6-methylbenzene-1,2-diol involves the conversion of 3-Chloro-6-methylphenol to 3-Chloro-6-methylbenzene-1,2-diol through a series of reactions.
Starting Materials
3-Chloro-6-methylphenol, Sodium hydroxide, Sodium nitrite, Hydrochloric acid, Sodium sulfite, Hydrogen peroxide, Wate
Reaction
Step 1: Dissolve 3-Chloro-6-methylphenol in sodium hydroxide solution., Step 2: Add sodium nitrite to the solution and stir for 30 minutes., Step 3: Add hydrochloric acid slowly to the solution to form a diazonium salt., Step 4: Add sodium sulfite to the solution to remove excess nitrous acid., Step 5: Add hydrogen peroxide to the solution to oxidize the diazonium salt to form 3-Chloro-6-methylbenzene-1,2-diol., Step 6: Isolate the product by filtration and wash with water., Step 7: Dry the product under vacuum and obtain 3-Chloro-6-methylbenzene-1,2-diol as a white solid.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-methylbenzene-1,2-diol is not well understood. However, it is believed to act as a Lewis acid, which means that it can act as a catalyst in certain chemical reactions. It is also believed to act as an electron acceptor, which means that it can accept electrons from other molecules, thus allowing for the transfer of electrons between molecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Chloro-6-methylbenzene-1,2-diol are not well understood. However, it has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of certain drugs and other substances. In addition, it has been shown to have an anti-cancer effect in animal models, although the exact mechanism of this effect is not yet known.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Chloro-6-methylbenzene-1,2-diol in laboratory experiments is its low cost and availability. It is also relatively easy to obtain, and can be stored for extended periods of time without significant degradation. The main limitation is its low solubility in water, which can make it difficult to work with in some experiments. In addition, it can be toxic if inhaled or ingested, and should be handled with caution.
Orientations Futures
There are a number of potential future directions for research into the use of 3-Chloro-6-methylbenzene-1,2-diol. These include further exploration of its potential use as an inhibitor of the enzyme cytochrome P450, as well as its potential anti-cancer effects. In addition, further research into its mechanism of action and its biochemical and physiological effects could lead to a better understanding of its use in organic synthesis and as a catalyst in chemical reactions. Finally, further research into its solubility in water and its stability in various conditions could lead to improved methods of working with it in laboratory experiments.
Applications De Recherche Scientifique
3-Chloro-6-methylbenzene-1,2-diol has been extensively studied in the scientific literature, and has been found to have a wide range of applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a raw material in the production of polymers. It has also been used in the synthesis of various drugs, dyes, and other organic compounds. In addition, it has been studied as a potential inhibitor of the enzyme cytochrome P450, and as a potential anti-cancer agent.
Propriétés
IUPAC Name |
3-chloro-6-methylbenzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-4-2-3-5(8)7(10)6(4)9/h2-3,9-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSAYWCOUVKVHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-methylbenzene-1,2-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)

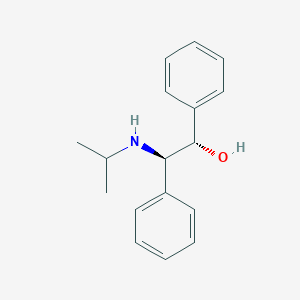
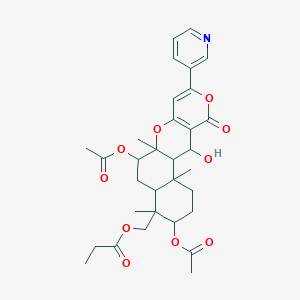

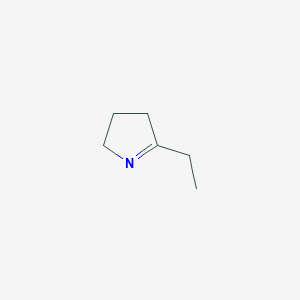

![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)
